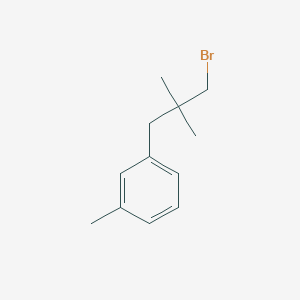

1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Quantum-chemical Methods

Studies on halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds, have been conducted to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. Experimental measurements were evaluated using the transpiration method, complemented by quantum-chemical calculations to develop group-additivity procedures for estimating vaporization enthalpies and phase enthalpies of formation. This research is pivotal for the thermochemical analysis of compounds similar to 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene (Verevkin et al., 2015).

Synthesis and Conversion into Functionalized Compounds

The regioselective bromination of dimethoxy-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrates an application in the synthesis of complex organic molecules. This includes the isolation of novel bromination products and their subsequent conversion into valuable chemical derivatives (Aitken et al., 2016).

Ring Expansion and Carbocation Rearrangement

Research into the treatment of certain bromo-substituted compounds with alkyne molecules has led to ring expansion, demonstrating the potential for creating complex cyclic structures from simpler bromo-substituted precursors. This includes the formation of novel alumacyclonona- and tetraene compounds, showcasing advanced synthetic strategies (Agou et al., 2015). Additionally, electrophilic aromatic substitution reactions involving carbocation rearrangement have been explored, contributing to the understanding of reaction mechanisms and product formation (Polito et al., 2010).

Synthesis of Intermediates for Medicinal and Pharmaceutical Agents

The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water has been studied for its applications as an intermediate in producing medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. This research underscores the importance of such bromo-substituted compounds in the pharmaceutical industry (Xuan et al., 2010).

Nonlinear Optical Properties

Investigations into the growth of single crystals of chalcone derivatives have revealed significant findings regarding their nonlinear optical properties. This research provides insights into the structural, electronic, and optical characteristics of bromo-substituted compounds, potentially paving the way for their use in optical and electronic devices (Parol et al., 2020).

Eigenschaften

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUKHKVOARPAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)

![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)

![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)